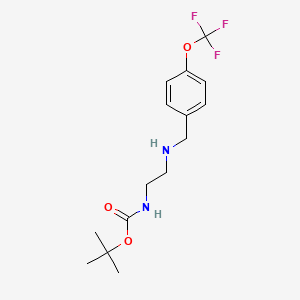

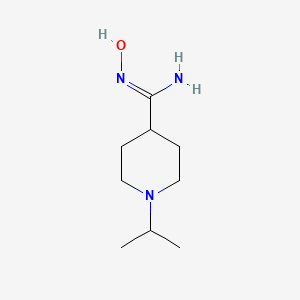

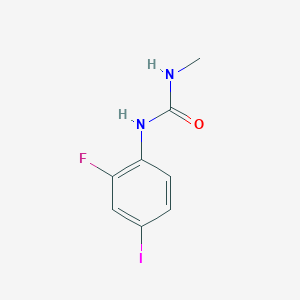

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as Di-tert-butyl-iminodicarboxylate, involves the use of the compound as a reagent for the preparation of primary amines from alkyl halides . It is also used in the Mitsunobu reaction to prepare amines from alcohols . The reagent is deprotonated to give the potassium salt, which is N-alkylated. The Boc protecting groups are subsequently removed under acidic conditions .Scientific Research Applications

Bioactivities and Environmental Fate

Natural Sources and Bioactivities : Certain derivatives of tert-butyl phenols, like 2,4-Di-tert-butylphenol, are found in various organisms and exhibit strong toxicity against a wide range of testing organisms. Their natural occurrence and bioactivities suggest a complex interaction with biological systems, which might be relevant for derivatives like C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate (Zhao et al., 2020).

Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) which share structural similarities with C,C'-Bis-tert-butyl derivatives, show their widespread presence in the environment and potential toxicological impacts. They are used to prevent oxidative reactions in products, suggesting possible applications of C,C'-Bis-tert-butyl derivatives in similar domains (Liu & Mabury, 2020).

Chemical Synthesis and Industrial Applications

Catalytic Non-Enzymatic Kinetic Resolution : The process of kinetic resolution, especially in the synthesis of chiral compounds, is significant in the pharmaceutical industry. The catalytic, non-enzymatic approach is gaining popularity, and compounds like C,C'-Bis-tert-butyl derivatives might find applications in this domain due to their potential catalytic properties (Pellissier, 2011).

Synthesis of N-heterocycles via Sulfinimines : Chiral sulfinamides are crucial in the stereoselective synthesis of amines and their derivatives. The tert-butyl group is widely used in this context, hinting at the potential utility of C,C'-Bis-tert-butyl derivatives in the synthesis of structurally diverse N-heterocycles, which are vital in pharmaceuticals (Philip et al., 2020).

Environmental Water Pollution and Ecotoxicity : The degradation products of certain tert-butyl compounds are known to cause environmental pollution and possess ecotoxicity, which underscores the importance of understanding the environmental impact and fate of C,C'-Bis-tert-butyl derivatives (Olaniyan et al., 2020).

Selective Organic Synthesis Over Metal Cation-exchanged Clay Catalyst : The use of metal cation-exchanged clay catalysts in organic synthesis is significant. The presence of tert-butyl groups in catalysts can lead to substrate-selective reactions, suggesting a potential role for C,C'-Bis-tert-butyl derivatives in similar catalytic processes (Tateiwa & Uemura, 1997).

properties

IUPAC Name |

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O4/c1-15(2,3)25-13(23)22(14(24)26-16(4,5)6)12-8-7-10(21)9-11(12)17(18,19)20/h7-9H,21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRGRVUAKQVTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)C(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

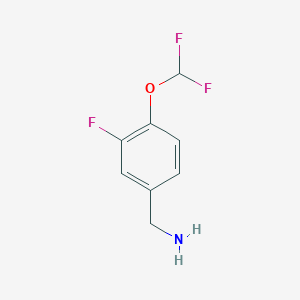

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)

![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)